![molecular formula C21H27N5O4S B2491205 N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 2034545-11-2](/img/structure/B2491205.png)
N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide involves multi-step chemical processes, typically starting from simpler molecules and undergoing transformations such as cyclization, substitution, and condensation reactions. For instance, compounds incorporating pyrazolo[1,5-a]pyrimidine and tetrazole groups have been synthesized through methods that may share similarities with the target compound's synthesis pathway (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, revealing intricate details like bond lengths, angles, and spatial arrangements. These structures often display specific conformations that influence their chemical reactivity and interactions with biological targets. The detailed structural analysis of a compound similar to the target was performed, showcasing its crystalline form and molecular geometry (Karthikeyan et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives can include nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are fundamental in modifying the compound's functional groups, thereby altering its chemical properties and biological activity. Studies on benzenesulfonamides have elucidated their roles as inhibitors for enzymes like carbonic anhydrases, highlighting the chemical reactivity and potential therapeutic applications of these compounds (Supuran et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties can influence the compound's formulation, stability, and application in various fields. Crystallography studies provide insights into the solid-state characteristics and intermolecular interactions that define the physical properties of these molecules (Xiao et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, acidity or basicity, and the ability to form complexes with metals, are influenced by the functional groups present in the molecule. These properties are pivotal in determining the compound's role as a ligand, catalyst, or inhibitor in various chemical and biological processes. Investigations into the chemical behavior of similar compounds reveal their potential as enzyme inhibitors, showcasing their biochemical relevance (Lolak et al., 2020).
Applications De Recherche Scientifique
Antioxidant and Enzyme Inhibition Properties
Compounds similar to N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide have been studied for their antioxidant properties, showing moderate scavenging activity and metal chelating ability. These benzenesulfonamides have been investigated as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Carbonic Anhydrase Inhibitors
Some derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isozymes I, II, IX, and XII. Certain compounds have shown potent inhibitory activity, especially against tumor-associated isozymes, suggesting potential applications in cancer therapy (Ghorab et al., 2014).
Antimicrobial and Antifungal Activity
Synthesized compounds bearing benzenesulfonamide moieties have been studied for their antimicrobial and antifungal properties. Some compounds demonstrated significant effectiveness against bacterial and fungal strains, offering potential as antimicrobial agents (Hassan, 2013).
Synthesis of Pharmaceutically Useful Compounds
There's research on using such compounds as intermediates in the synthesis of pharmaceutically relevant pyridopyrazines or pyrazinoisoquinolines. These studies contribute to developing methods for creating potentially therapeutic compounds (Rao & Ramanathan, 2017).
A2B Adenosine Receptor Antagonists
Some derivatives have been identified as potent A2B adenosine receptor antagonists. Their high affinity for the A2B receptor and selectivity make them candidates for further pharmacological evaluation (Esteve et al., 2006).
Propriétés
IUPAC Name |
N,N-dimethyl-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-23(2)31(29,30)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h6-9,15H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWRDDRZMRYFCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

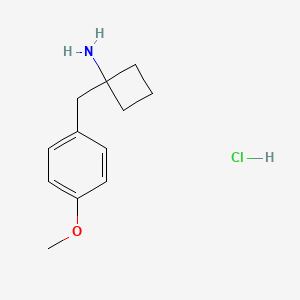
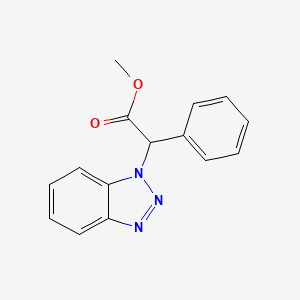
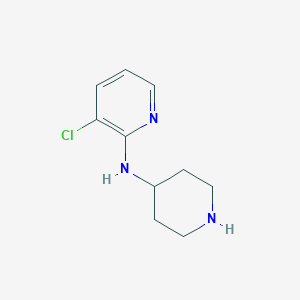


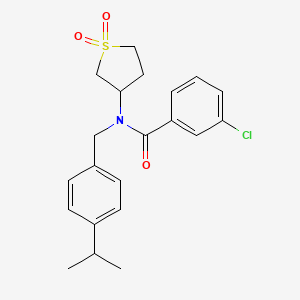
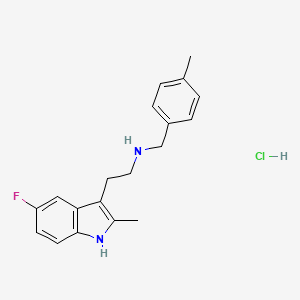
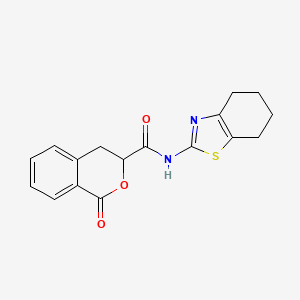
![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)



![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)
![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)